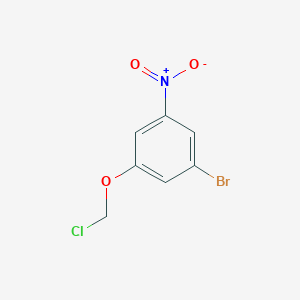![molecular formula C14H19NO6 B15256663 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B15256663.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is a complex organic compound used in various scientific research applications. This compound is known for its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methoxy group attached to a butanoic acid backbone. Its molecular formula is C13H19NO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the aminooxy group. The methoxy group is then added through methylation reactions. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the aminooxy group can participate in nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility and stability. These interactions facilitate various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective and reactive properties.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in complex organic synthesis and biochemical research.
Properties
Molecular Formula |
C14H19NO6 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-methoxy-3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid |
InChI |
InChI=1S/C14H19NO6/c1-14(2,19-3)11(12(16)17)21-15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
FFRPGUYKBXGOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)ONC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


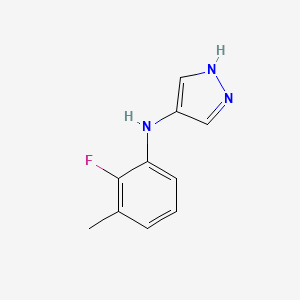
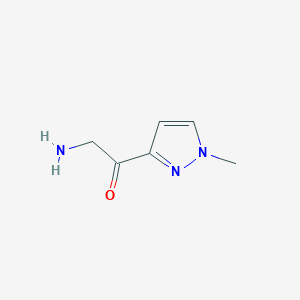
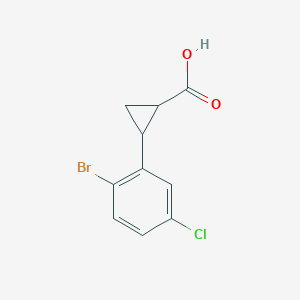
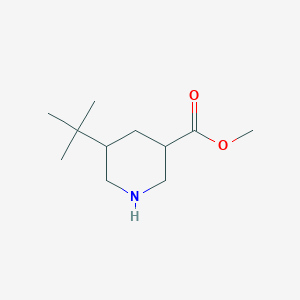
![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)

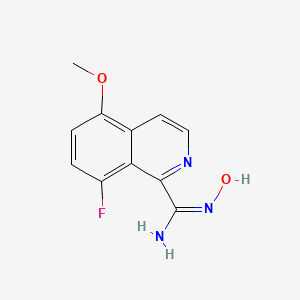
![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)
![2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B15256641.png)
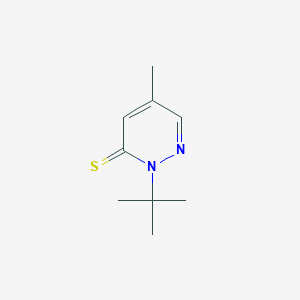
![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)
